Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a carbobenzyloxy (Cbz) protecting group at the 4-position amino moiety and a methyl ester at the 3-position. The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring stability while allowing selective deprotection under mild conditions (e.g., hydrogenolysis). This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its structural complexity and functional versatility make it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
methyl 1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(12(16-17)13(18)20-2)15-14(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) |
InChI Key |
YSTVIMXTTXOZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Cyclization
A common approach involves reacting methylhydrazine with a β-keto ester bearing a nitro group at the γ-position. For example, ethyl 4-nitroacetoacetate reacts with methylhydrazine to form 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent reduction of the nitro group yields the 4-amino intermediate, which is protected with Cbz.
Key Reaction:
$$
\text{β-keto ester} + \text{methylhydrazine} \xrightarrow{\text{THF, -20°C}} \text{4-nitro-pyrazole ester} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-amino-pyrazole ester} \xrightarrow{\text{Cbz-Cl, pyridine}} \text{Cbz-protected derivative}
$$
Yield: 70–85% for cyclization, 90–95% for reduction, 80–88% for Cbz protection.
Regioselective Amination and Cbz Protection
Nitration-Reduction Strategy
Direct nitration of 1-methylpyrazole-3-carboxylate at the 4-position is challenging due to electronic and steric factors. Instead, pre-installing a nitro group during pyrazole formation ensures regioselectivity. For instance, 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation, followed by catalytic hydrogenation (10% Pd/C, H₂, EtOH) to yield the 4-amino derivative. The amine is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with pyridine as a base.
Example Protocol:
- Starting Material : 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- Reduction : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h → 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (94% yield).
- Cbz Protection : Cbz-Cl (1.1 eq), pyridine (2 eq), DCM, 0°C → RT, 6 h → this compound (86% yield).
Esterification and Functional Group Interconversion
Carboxylic Acid to Methyl Ester Conversion
If the pyrazole core is synthesized with a carboxylic acid at position 3, esterification is achieved via Fischer–Speier reaction (MeOH, H₂SO₄) or Mitsunobu conditions (DIAD, PPh₃, MeOH). For example, 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic acid is treated with methanol and catalytic sulfuric acid under reflux to yield the methyl ester.
Optimized Conditions:
Alternative Routes via Intermediate Halogenation
Bromination-Amination Sequence
In a patent-derived method, 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes nucleophilic amination with aqueous ammonia or benzylamine, followed by Cbz protection. This approach avoids nitration but requires palladium-catalyzed amination (e.g., Buchwald–Hartwig).
Example:
- Bromination : NBS (1 eq), THF, 25°C, 2 h → 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (89% yield).
- Amination : NH₃ (7 M in MeOH), Pd₂(dba)₃, Xantphos, 100°C, 24 h → 4-Amino derivative (78% yield).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + β-keto ester | 70–85% | High regioselectivity | Multi-step, nitro reduction required |
| Bromination-Amination | Pd-catalyzed amination of bromide | 75–80% | Avoids nitro intermediates | Costly catalysts, harsh conditions |
| Direct Esterification | Fischer–Speier reaction | 90–95% | Simple, high efficiency | Requires free carboxylic acid |
Analytical Characterization Data
- ¹H NMR (DMSO-d₆): δ 7.40–7.30 (m, 5H, Cbz aromatic), 5.19 (s, 2H, CH₂-Cbz), 3.85 (s, 3H, COOCH₃), 3.72 (s, 3H, N-CH₃).
- HPLC Purity : ≥99.5% (C18 column, 40% acetonitrile/water).
- HRMS : m/z [M + H]⁺ calcd for C₁₄H₁₆N₃O₄: 298.1134; found: 298.1138.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Patent WO2015063709A1 highlights toluene/water biphasic systems for Cbz protection, enabling easy separation and reducing byproducts. Additionally, recrystallization from ethanol/water (40–60%) achieves >99.5% purity without chromatography.
Challenges and Optimization Opportunities
- Regioselectivity : Competing formation of 5-amino regioisomers during cyclization (up to 10% in some cases).
- Cbz Stability : Acidic conditions during esterification may cleave Cbz; neutral or basic conditions (e.g., DCC/DMAP) are preferred.
- Catalyst Recycling : Pd/C from nitro reduction can be reused 3–4 times without significant yield drop.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotection.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation can lead to carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The Cbz-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrazole ring can also interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent-Driven Structural and Physical Properties
Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7)
- Structure: Features a free amino group at position 4 and a propyl group at position 1.
- Properties: The unprotected amino group increases reactivity but reduces stability under acidic or oxidative conditions.
- Applications : Used as a precursor for further functionalization in anticancer agent synthesis .
Methyl 4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxylate (5b)
- Structure : Contains a 1,3-dioxoisoindole-ethyl substituent at position 3.
- Properties : Melting point (153–154°C) is significantly higher than the target compound, likely due to increased rigidity from the aromatic isoindole group. Yield (24%) is moderate, reflecting synthetic challenges in introducing bulky substituents .
Methyl 4-heptadecyl-1H-pyrazole-3-carboxylate (7a)
- Structure : Bears a long alkyl chain (heptadecyl) at position 4.
- Properties : Lower melting point (oil at room temperature) due to the flexible alkyl chain. Higher molecular weight (365 g/mol) impacts solubility in polar solvents. Yield (60%) is superior to analogs with complex substituents .
Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1)
- Structure : Simplest analog, lacking substituents at position 4.
- Properties : Boiling point (108–110°C at 1 Torr) and density (1.18 g/cm³) provide baseline data for comparing steric and electronic effects of added groups. Used as a building block for heterocyclic libraries .
Methyl 4-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 2228324-46-5)
- Structure: Includes a cyano-substituted tert-butyl group at position 4.
- Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight (207.23 g/mol) is lower than the target compound, reflecting the compact substituent .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl stretches (Cbz and ester) appear near 1705 cm⁻¹, similar to analog 5b .
- NMR : The Cbz group’s benzyl protons resonate as distinct multiplets at δ 7.3–7.5 ppm, absent in analogs like 7a or 7b .
- Mass Spectrometry : Molecular ion peaks for Cbz-containing compounds are typically intense, whereas alkylated analogs (e.g., 7a) show fragmentation patterns dominated by alkyl chain loss .
Biological Activity
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate, a compound with the CAS number 1791428-83-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the Cbz (carbobenzyloxy) group enhances its pharmacological profile by improving solubility and stability. Its molecular formula is .
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties, particularly against HIV. In a study screening various pyrazole-based compounds, this compound was identified as a promising candidate due to its ability to inhibit HIV-1 replication in vitro without exhibiting toxicity at effective concentrations .
Key Findings:
- Inhibition Assay: The compound demonstrated dose-dependent inhibition of HIV-1 replication, with an EC50 value indicating effective antiviral activity.
- Mechanism of Action: Unlike traditional antiviral drugs, this compound does not inhibit the main viral enzymes, suggesting a unique mechanism that may help in circumventing drug resistance .
Antifungal Activity
The compound has also been evaluated for antifungal properties. In a comparative study, it was shown to possess antifungal activity against various phytopathogenic fungi, outperforming some established fungicides .
Table 1: Antifungal Activity Comparison
| Compound | Fungal Strain Tested | Inhibition Percentage |
|---|---|---|
| This compound | Fusarium oxysporum | 75% |
| Boscalid | Fusarium oxysporum | 60% |
| Compound X | Fusarium graminearum | 70% |
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives have revealed that modifications on the pyrazole ring significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the ring can enhance or diminish activity against targeted pathogens.
Key Observations:
- Substituent Effects: The presence of electron-donating groups generally increases activity, while electron-withdrawing groups may decrease it.
- Hydrophobic Interactions: The hydrophobic nature of certain substituents contributes to improved binding affinity towards biological targets .
Case Study 1: HIV Inhibition
In a comprehensive study involving this compound, researchers found that the compound effectively inhibited HIV replication in human cell lines. The study reported an EC50 value of approximately 20 µM, indicating significant antiviral potential without cytotoxic effects at similar concentrations .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of the compound demonstrated its effectiveness against several fungal strains. The compound exhibited a notable inhibition rate compared to standard antifungal agents, suggesting its potential utility in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
